molecular formula C13H25NO B13167038 3-ethoxy-N-propylspiro[3.4]octan-1-amine

3-ethoxy-N-propylspiro[3.4]octan-1-amine

Cat. No.: B13167038
M. Wt: 211.34 g/mol
InChI Key: PXXQEHOZPYIFER-UHFFFAOYSA-N
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Description

3-Ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride is a spirocyclic organic compound supplied as a hydrochloride salt for enhanced stability. It has a molecular formula of C13H26ClNO and a molecular weight of 247.80 . The compound is defined by its spiro[3.4]octane core structure, which incorporates two fused rings connected through a single carbon atom . This specific analog features an ethoxy group and a propylamine chain, making it a chemical derivative of the 3-ethoxyspiro[3.4]octan-1-amine scaffold . Spirocyclic compounds analogous to this structure are of significant interest in medicinal chemistry and pharmacology research. Patents indicate that related spiro-oxindole compounds act as sodium channel inhibitors, suggesting potential research applications for this chemical scaffold in studying neuropathic pain, chronic pain, and other neurological disorders . The structural features of this amine, including its spirocyclic core and ether functionality, make it a valuable intermediate for chemical synthesis and the development of novel compounds for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

3-ethoxy-N-propylspiro[3.4]octan-1-amine

InChI

InChI=1S/C13H25NO/c1-3-9-14-11-10-12(15-4-2)13(11)7-5-6-8-13/h11-12,14H,3-10H2,1-2H3

InChI Key

PXXQEHOZPYIFER-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CC(C12CCCC2)OCC

Origin of Product

United States

Computational Chemistry and Molecular Modeling of 3 Ethoxy N Propylspiro 3.4 Octan 1 Amine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction of 3-ethoxy-N-propylspiro[3.4]octan-1-amine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) are used to predict electronic structure, molecular orbitals, and reactivity descriptors. acs.org For this compound, these calculations would reveal how electron density is distributed across the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity and kinetic stability. Furthermore, these methods can simulate spectroscopic properties, such as NMR and IR spectra, which are invaluable for structural elucidation and confirmation.

Calculated PropertyComputational MethodSignificance
Molecular Geometry Optimization DFT (e.g., B3LYP/6-31G*)Determines the most stable 3D structure and bond lengths/angles.
HOMO-LUMO Energy Gap DFTIndicates electronic excitability, chemical reactivity, and kinetic stability.
Molecular Electrostatic Potential (MEP) Map DFTVisualizes electron density to predict sites for electrophilic and nucleophilic attack.
Simulated NMR/IR Spectra DFTPredicts spectroscopic fingerprints to aid in experimental characterization.
Mulliken Atomic Charges DFTQuantifies the charge distribution on each atom, offering insights into polarity.

Conformational Analysis and Energy Landscape Exploration of this compound

The spirocyclic core of this compound imparts significant conformational rigidity yet allows for distinct three-dimensional arrangements of its substituents. bldpharm.comenamine.net Conformational analysis is critical for understanding how the molecule occupies space, which directly influences its ability to interact with biological targets. Exploring the potential energy surface (PES) identifies low-energy, stable conformers. This process typically involves molecular mechanics (MM) force fields for an initial broad search, followed by higher-level quantum mechanics calculations to refine the energies of the most stable conformers. The results of this analysis are essential for selecting the correct conformation for subsequent docking and molecular dynamics studies.

Analysis StepComputational MethodObjective
Initial Conformational Search Molecular Mechanics (e.g., MMFF94)To rapidly generate a wide range of possible conformers.
Geometry Optimization of Conformers DFT or Ab initio methodsTo find the precise geometry and energy of each stable conformer.
Calculation of Relative Energies DFT with a larger basis setTo determine the energy difference between conformers and predict their population distribution at a given temperature.
Dihedral Angle Scanning Potential Energy Surface ScanTo map the energy changes associated with the rotation of flexible bonds, such as those in the N-propyl and ethoxy groups.

Molecular Docking Studies with Relevant Biological Macromolecules (In Silico Predictions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. acs.orgresearchgate.netresearchgate.net For this compound, a hypothetical biological target (e.g., a G-protein coupled receptor or a specific enzyme) would be selected based on the activities of structurally similar molecules. The docking process places the ligand into the binding site of the macromolecule and calculates a score that estimates the binding affinity. These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for potential biological activity. acs.org

Docking Study ComponentDescriptionExample Tools/Methods
Ligand Preparation Generation of the low-energy 3D conformer of the molecule and assignment of atomic charges.Avogadro, ChemDraw
Receptor Selection & Preparation Obtaining the 3D crystal structure of a target protein from a database (e.g., PDB) and preparing it by removing water, adding hydrogens, and defining the binding site.Protein Data Bank (PDB), UCSF Chimera
Docking Algorithm An algorithm that searches for the best-fit orientation of the ligand within the receptor's binding site.AutoDock Vina, GOLD, Glide
Scoring Function A mathematical function used to estimate the binding free energy and rank the different binding poses.X-Score, DrugScore, AutoDock Vina scoring function
Pose Analysis Visualization and analysis of the top-ranked poses to identify key intermolecular interactions.PyMOL, Discovery Studio Visualizer

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Bioactivity Prediction of this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net To develop a QSAR model for this compound, a dataset of structurally similar spirocyclic amines with known biological activities against a specific target would be required. Various molecular descriptors (physicochemical, topological, electronic) would be calculated for each analog. Statistical methods are then used to build a mathematical equation that can predict the activity of new, untested compounds, including the target molecule.

QSAR ComponentDescriptionExamples
Molecular Descriptors Numerical values that encode different aspects of a molecule's structure and properties.LogP (hydrophobicity), Molecular Weight (size), Polar Surface Area (polarity), HOMO/LUMO energies (electronic).
Dataset A collection of molecules with known activities (the "training set") used to build the model and a "test set" to validate it.A hypothetical series of spiro[3.4]octan-1-amine analogs.
Statistical Method The algorithm used to create the correlation between descriptors and activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM).
Model Validation Statistical tests to ensure the model is robust and has predictive power.Cross-validation (q²), correlation coefficient (R²), external validation.

Molecular Dynamics Simulations for Investigating Ligand-Target Interaction Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com An MD simulation of this compound bound to a hypothetical target would involve simulating the movements of every atom in the complex over a period of nanoseconds to microseconds. This powerful technique can assess the stability of the binding pose predicted by docking, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy.

MD Simulation StageDescriptionKey Parameters / Software
System Setup The ligand-receptor complex is placed in a simulation box filled with solvent molecules (e.g., water) and ions to mimic physiological conditions.GROMACS, AMBER, NAMD
Energy Minimization The system's energy is minimized to remove steric clashes or unfavorable geometries.Steepest descent algorithm
Equilibration The system is gradually heated and pressurized to the desired simulation temperature and pressure, allowing the solvent to relax around the complex.NVT (constant volume) and NPT (constant pressure) ensembles
Production Run The simulation is run for an extended period to collect data on the trajectory and dynamics of the atoms.Analysis of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond lifetimes.

In Silico Prediction of Drug-like Properties and ADMET-related Descriptors (excluding in vivo data and safety/toxicity profiles)

In the early stages of drug discovery, it is crucial to assess whether a molecule possesses favorable "drug-like" properties. In silico tools can predict properties related to Absorption, Distribution, Metabolism, and Excretion (ADME) based solely on the molecule's structure. mdpi.comnih.govnih.govacs.org For this compound, these predictions would evaluate its compliance with established guidelines like Lipinski's Rule of Five, which helps gauge oral bioavailability. Other predicted descriptors include aqueous solubility, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes, which are critical for metabolism. mdpi.com

ADMET-Related DescriptorSignificanceExample Prediction Tools
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and potential for oral bioavailability (e.g., MW ≤ 500, LogP ≤ 5).SwissADME, FAF-Drugs4
Aqueous Solubility (LogS) Predicts how well the compound dissolves in water, affecting absorption.SwissADME, ALOGPS
Blood-Brain Barrier (BBB) Permeability Predicts the likelihood of the compound crossing into the central nervous system.PreADMET, SwissADME
Human Intestinal Absorption (HIA) Estimates the percentage of the compound that will be absorbed from the gut.ADMETlab, PreADMET
Cytochrome P450 (CYP) Inhibition Predicts whether the compound is likely to inhibit key metabolic enzymes, which could lead to drug-drug interactions.SwissADME, ADMETlab

Preclinical in Vitro Investigation of Biological Activity and Target Engagement of 3 Ethoxy N Propylspiro 3.4 Octan 1 Amine

Receptor Binding Assays (e.g., G-protein Coupled Receptors, Ion Channels, Transporters) in Cell Lines or Isolated Membrane Preparations

No public data from receptor binding assays for 3-ethoxy-N-propylspiro[3.4]octan-1-amine is available. This type of study would typically involve radioligand binding assays to determine the affinity (expressed as Ki or IC50 values) of the compound for a panel of common receptors, ion channels, and transporters. The results would indicate the compound's selectivity and potential primary targets.

Enzyme Inhibition or Activation Assays (e.g., Kinases, Proteases, Phosphatases)

There is no published information regarding the effect of this compound on enzyme activity. Such assays would measure the compound's ability to inhibit or activate specific enzymes, providing insight into its potential mechanisms of action. Data would typically be presented as IC50 (for inhibition) or EC50 (for activation) values.

Cell-Based Functional Assays (e.g., Calcium Flux Assays, Reporter Gene Activation, cAMP Modulation) to Elucidate Cellular Responses to this compound

Information on the cellular effects of this compound is not available in the public domain. Functional assays in relevant cell lines are crucial for understanding whether the compound acts as an agonist, antagonist, or modulator of a specific cellular pathway. These studies would quantify the compound's potency and efficacy in a physiological context.

Ligand-Target Kinetic Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to Characterize Binding Affinity and Kinetics

No ligand-target kinetic studies for this compound have been published. These investigations are used to determine the association (kon) and dissociation (koff) rate constants of the compound with its target, providing a detailed understanding of the binding event's dynamics and the stability of the ligand-target complex.

Chemoproteomic Profiling for Identification of Off-Targets and Polypharmacology of this compound

There are no public records of chemoproteomic profiling for this compound. This approach would identify the full spectrum of protein targets the compound interacts with within a complex biological sample, helping to uncover potential off-target effects and polypharmacological actions.

Investigation of Cellular Uptake and Subcellular Localization of this compound (In Vitro)

No in vitro studies on the cellular uptake or subcellular localization of this compound have been found in the available literature. These studies, often using fluorescently labeled compounds and microscopy, are essential for determining if the compound can enter cells and where it accumulates, which is critical for its mechanism of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Ethoxy N Propylspiro 3.4 Octan 1 Amine Analogs

Design and Synthesis of Analogs Based on Computational Predictions and Scaffold Hopping Principles

There is no publicly available information on the design or synthesis of analogs of 3-ethoxy-N-propylspiro[3.4]octan-1-amine. Research detailing computational predictions or the application of scaffold hopping principles for this specific molecule has not been found.

Systematic Elucidation of Key Pharmacophoric Features for Optimized In Vitro Biological Activity and Selectivity of this compound

No studies were identified that systematically elucidate the key pharmacophoric features of this compound or its analogs. As such, there is no data on how modifications to its structure impact in vitro biological activity or selectivity.

Correlation of Structural Modifications with Changes in Preclinical In Vitro Potency, Efficacy, and Selectivity

A search for preclinical data correlating structural modifications of this compound with changes in in vitro potency, efficacy, and selectivity yielded no results.

Development of Predictive Models for Guiding Future Analog Synthesis and Optimization Efforts

There is no evidence of the development of any predictive models for this compound to guide future analog synthesis.

Potential Applications and Future Research Directions for 3 Ethoxy N Propylspiro 3.4 Octan 1 Amine

Exploration of 3-ethoxy-N-propylspiro[3.4]octan-1-amine as a Novel Building Block in Complex Organic Synthesis

The spiro[3.4]octane framework of this compound presents a rigid and sterically defined core, making it an attractive starting point for the synthesis of more complex molecules. The presence of both an amine and an ether functional group provides orthogonal handles for chemical modification, allowing for the selective introduction of various substituents. This dual functionality could be leveraged in diversity-oriented synthesis to generate libraries of novel compounds for biological screening.

The inherent three-dimensionality of the spirocycle can be exploited to control the spatial arrangement of appended functional groups, a critical aspect in the design of molecules with specific biological activities. tandfonline.com Future research could focus on developing synthetic methodologies that utilize this compound as a chiral scaffold, leading to the stereoselective synthesis of complex natural products and their analogues.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionsResulting Functionality
Primary AmineAcylation, Alkylation, Reductive Amination, SulfonylationAmides, Secondary/Tertiary Amines, Sulfonamides
EtherEther Cleavage (e.g., with BBr₃)Hydroxyl Group
Spirocyclic CoreRing-Opening Metathesis, C-H ActivationFunctionalized Cyclopentane and Cyclobutane Derivatives

Advanced Applications in Chemical Biology Tool Development and Probe Synthesis

The development of chemical probes is essential for elucidating complex biological processes. The unique topology of this compound could serve as a novel scaffold for the design of such tools. For instance, the primary amine could be functionalized with reporter groups such as fluorophores or biotin, while the ethoxy group and the propyl chain could be modified to modulate properties like cell permeability and target engagement.

Furthermore, the rigid spirocyclic core could be used to mimic or disrupt specific protein-protein interactions. By strategically placing substituents on the spiro[3.4]octane ring system, it may be possible to design molecules that present functional groups in a precise three-dimensional orientation, leading to highly selective biological probes.

Integration of Artificial Intelligence and Machine Learning Methodologies for Rational Compound Design and Optimization of this compound and its Derivatives

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govumk.pl These computational tools can be employed to predict the physicochemical properties, biological activities, and synthetic accessibility of novel compounds. intellect-foundation.ruspringernature.com In the context of this compound, AI and ML algorithms could be used to:

Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties: By training models on datasets of known spirocyclic compounds, it may be possible to predict the pharmacokinetic and toxicological profiles of derivatives of this compound.

Identify potential biological targets: Virtual screening campaigns, powered by machine learning, could identify potential protein targets for this compound and its analogues.

Optimize molecular structures: Generative models could be used to design novel derivatives with improved potency, selectivity, and drug-like properties. cam.ac.uk

The integration of computational and experimental approaches will be crucial for accelerating the exploration of the chemical space around this novel scaffold.

Unexplored Synthetic Pathways and Stereoisomeric Investigations of this compound

While the synthesis of the parent spiro[3.4]octan-1-amine has been reported, the stereoselective synthesis of this compound remains an area for investigation. The molecule possesses multiple stereocenters, leading to the possibility of several stereoisomers. Future research should focus on the development of asymmetric synthetic routes to access enantiomerically pure forms of the compound. This will be critical for evaluating its potential biological activity, as different stereoisomers often exhibit distinct pharmacological profiles.

Furthermore, the exploration of novel synthetic pathways to the spiro[3.4]octane core itself could lead to more efficient and versatile methods for preparing a wider range of derivatives.

Broader Scientific Contexts and Potential Non-Medicinal Applications (e.g., Material Science, Agrochemicals – if future research identifies relevance)

Beyond its potential in medicinal chemistry, the unique structural features of this compound could find applications in other scientific fields. The rigid spirocyclic core could be incorporated into polymer backbones to create materials with novel thermal and mechanical properties. The amine functionality could also be used to crosslink polymers or to functionalize surfaces.

In the field of agrochemicals, spirocyclic structures are known to exhibit insecticidal and herbicidal activities. Future research could explore the potential of this compound and its derivatives as novel crop protection agents. The development of structure-activity relationships in this area could lead to the identification of potent and selective agrochemicals with favorable environmental profiles.

Q & A

Q. What are the recommended synthetic routes for 3-ethoxy-N-propylspiro[3.4]octan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthetic route involves spirocyclic ring formation followed by amine functionalization. Key steps include:
  • Ring closure : Use cyclopropanation reagents (e.g., Simmons-Smith conditions) for spiro[3.4]octane formation.
  • Amine introduction : Employ reductive amination (e.g., NaBH3CN or H2/Pd-C) with propylamine .
  • Optimization : Apply factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2^3 factorial design can identify interactions between variables .

Q. How should researchers safely handle and store this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles (tested to EN 166 or NIOSH standards) .
  • Ventilation : Conduct reactions in fume hoods with local exhaust ventilation to minimize inhalation risks .
  • Storage : Store in airtight containers at room temperature, away from oxidizers and moisture. Monitor stability via periodic HPLC analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR to confirm spirocyclic structure and ethoxy/propylamine substituents. Compare shifts with analogous spiro compounds (e.g., 3-cyclohexylpropan-1-amine derivatives) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns.
  • UV-Vis : If conjugated systems are present, measure λmax (e.g., 255 nm for related amines) .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways and optimizing yields?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model spirocyclic intermediates and transition states. ICReDD’s workflow combines computation and experimental feedback to narrow optimal conditions .
  • Machine Learning : Train models on spiroamine synthesis datasets to predict solvent effects or catalyst performance .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

  • Methodological Answer :
  • Comparative Analysis : Replicate experiments under controlled variables (e.g., purity of starting materials, moisture levels).
  • Byproduct Identification : Use LC-MS or GC-MS to trace impurities. For example, ethoxy group hydrolysis could form alcohols, detectable via derivatization .
  • Validation : Cross-check spectral data with computational simulations (e.g., IR frequencies from DFT) .

Q. How can researchers design experiments to study the compound’s reactivity in complex matrices (e.g., biological systems)?

  • Methodological Answer :
  • Matrix-Specific Probes : Incorporate isotopic labeling (e.g., ¹⁵N-propylamine) to track metabolic pathways.
  • Controlled Degradation Studies : Expose the compound to simulated physiological conditions (pH 7.4, 37°C) and analyze degradation products via tandem MS .

Key Considerations for Academic Research

  • Data Integrity : Use encrypted lab notebooks (e.g., LabArchives) to ensure traceability and reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for handling toxic compounds (H302, H315 classifications apply) .

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